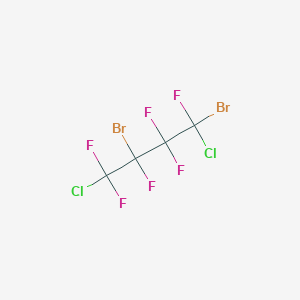

1,3-Dibromo-1,4-dichlorohexafluorobutane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2Cl2F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQPZAGOLNLMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Br)(C(F)(Cl)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378800 | |

| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124311-10-0 | |

| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dibromo 1,4 Dichlorohexafluorobutane

Exploration of Direct Halogenation Routes

Direct halogenation routes are a primary consideration for the synthesis of polyhalogenated alkanes. These methods typically involve the reaction of a hydrocarbon or a partially halogenated precursor with elemental halogens or other halogenating agents, often under conditions that promote free-radical chain reactions.

Bromination Strategies

The introduction of bromine into a molecule can often be achieved through free-radical bromination, typically initiated by UV light or heat. The selectivity of bromination is a key factor, with bromine radicals being less reactive and more selective than chlorine radicals. This selectivity is influenced by the stability of the resulting carbon radical intermediate.

While a direct synthesis of 1,3-Dibromo-1,4-dichlorohexafluorobutane via a one-pot bromination of a suitable precursor is not extensively documented, analogous reactions provide insight into potential strategies. For instance, the synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) is achieved through the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation. nih.govsemanticscholar.org This suggests that a similar approach, starting with a dichlorinated hexafluorobutene isomer, could be a viable pathway.

The regioselectivity of such a reaction would be crucial in obtaining the desired 1,3-dibromo substitution pattern. In free-radical halogenation, the stability of the intermediate radical plays a significant role. For a precursor such as 1,4-dichlorohexafluorobut-2-ene, the initial addition of a bromine atom to the double bond would be followed by radical abstraction of a hydrogen atom or further addition, depending on the reaction conditions and the specific nature of the substrate.

Chlorination Strategies

Similar to bromination, free-radical chlorination can be employed to introduce chlorine atoms into an alkane or alkene. However, chlorination is generally less selective than bromination, which can lead to a mixture of products, making it a less ideal method for the precise synthesis of a complex molecule like 1,3-Dibromo-1,4-dichlorohexafluorobutane if the chlorine atoms are to be introduced in a specific, late-stage step.

A plausible approach would involve starting with a precursor that already contains the desired chlorine atoms. For example, the synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (B1304682) has been reported via the chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene. chemicalbook.com This highlights the feasibility of adding chlorine across a double bond in a hexafluorobutene system.

Sequential Halogenation Approaches

Given the challenge of selectively introducing two different halogens in a single step, a sequential approach is often more practical. This would involve the synthesis of a precursor that contains some of the required halogens, followed by the introduction of the remaining halogens in subsequent steps.

A logical synthetic design would start with a dichlorinated hexafluorobutene. The synthesis of such precursors can be envisioned through various routes, including the dimerization of smaller halogenated olefins. Once the desired 1,4-dichlorohexafluorobutene isomer is obtained, a subsequent selective bromination could yield the target molecule. The synthesis of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (B1333239) from 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes via bromination in sunlight provides a strong precedent for the successful addition of bromine to a chloro- and fluoro-substituted butene. semanticscholar.orgbeilstein-journals.org

Precursor Synthesis and Functional Group Transformations

The synthesis of a suitable precursor is paramount to the successful formation of 1,3-Dibromo-1,4-dichlorohexafluorobutane. This involves constructing the four-carbon chain with the correct arrangement of fluorine and chlorine atoms, which can then be further functionalized.

Olefinic Precursors

The most promising precursors for the synthesis of 1,3-Dibromo-1,4-dichlorohexafluorobutane are dichlorinated hexafluorobutene isomers. The synthesis of such olefins can be approached through several methods. One potential route is the dimerization of chlorotrifluoroethylene (B8367) (CTFE) or similar C2 building blocks, followed by functional group manipulation to achieve the desired 1,4-dichloro substitution pattern.

The addition of halogens to a double bond is a well-established reaction. For instance, the addition of bromine to an alkene typically proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. libretexts.org In the context of a fluorinated and chlorinated olefin, the electronic effects of the existing halogens would influence the reactivity of the double bond and the regioselectivity of the addition.

A hypothetical synthetic pathway could involve the synthesis of 1,4-dichlorohexafluorobut-2-ene, followed by a free-radical addition of bromine across the double bond to form a tetrasubstituted butane (B89635), which would then require selective substitution to arrive at the final product. However, a more direct approach would be the allylic bromination of a 1,4-dichlorohexafluorobutane.

Alkane Chain Construction with Selective Halogen Incorporation

An alternative strategy involves building the C4 alkane chain with the desired fluorine and chlorine atoms already in place, followed by selective bromination. This could potentially be achieved through the ring-opening of a halogenated cyclobutane (B1203170) precursor. The synthesis of fluorinated cyclobutanes via the dimerization of fluoroalkenes is a known process. Subsequent ring-opening reactions can introduce other halogens. For example, highly fluorinated cyclopropanes have been shown to undergo ring-opening reactions with halogens to produce 1,3-dihalopolyfluoropropanes. nih.gov A similar strategy with a dichlorinated hexafluorocyclobutane could potentially yield a 1,4-dichlorohexafluorobutane, which could then be selectively brominated.

The selective introduction of bromine at the 1 and 3 positions of a pre-formed 1,4-dichlorohexafluorobutane would depend on the relative reactivity of the C-H bonds. Free-radical bromination is known to be highly selective for the weakest C-H bond, which is typically at a tertiary or secondary position over a primary one. The influence of the existing fluorine and chlorine atoms on the C-H bond dissociation energies would be a critical factor in determining the outcome of such a reaction.

Research Findings Summary

| Precursor/Intermediate | Synthetic Method | Product | Reference |

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Bromination with UV irradiation | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | nih.govsemanticscholar.org |

| (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | Chlorination | 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | chemicalbook.com |

| 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes | Bromination in sunlight | 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | semanticscholar.orgbeilstein-journals.org |

| Fluorinated Cyclopropanes | Ring-opening with halogens | 1,3-Dihalopolyfluoropropanes | nih.gov |

Stereoselective Synthesis of 1,3-Dibromo-1,4-dichlorohexafluorobutane Isomers

Information regarding the stereoselective synthesis of isomers of 1,3-Dibromo-1,4-dichlorohexafluorobutane is not available in the surveyed literature. The molecule contains two stereocenters at the C1 and C3 positions, suggesting the potential for multiple stereoisomers. However, methods to control the formation of specific isomers have not been publicly documented.

Chiral Auxiliary-Mediated Synthesis

There are no published research findings on the use of chiral auxiliaries to mediate the synthesis of 1,3-Dibromo-1,4-dichlorohexafluorobutane. Chiral auxiliaries are a common strategy in asymmetric synthesis to control the stereochemical outcome of a reaction, but their application to this specific compound has not been described.

Asymmetric Catalysis in Halogenation Reactions

No studies detailing the use of asymmetric catalysis in the halogenation reactions to produce specific stereoisomers of 1,3-Dibromo-1,4-dichlorohexafluorobutane were found. While asymmetric catalysis is a powerful tool for enantioselective and diastereoselective synthesis, its application for this particular polyhalogenated alkane is not documented.

Green Chemistry Approaches to 1,3-Dibromo-1,4-dichlorohexafluorobutane Synthesis

There is no information available on the application of green chemistry principles to the synthesis of 1,3-Dibromo-1,4-dichlorohexafluorobutane. Research into environmentally benign solvents, catalysts, or reaction conditions for the production of this compound has not been reported in the accessible scientific literature.

Advanced Spectroscopic Characterization of 1,3 Dibromo 1,4 Dichlorohexafluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a complex, polyhalogenated compound like 1,3-Dibromo-1,4-dichlorohexafluorobutane, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential. The presence of multiple chiral centers and various spin-active nuclei (¹⁹F) would lead to complex spectra requiring advanced techniques for full interpretation.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis

¹H NMR: Due to the hexafluorobutane backbone, it is presumed that there are no hydrogen atoms directly attached to the carbon skeleton. Therefore, a ¹H NMR spectrum would likely show no signals, confirming the perhalogenated nature of the butane (B89635) chain.

¹³C NMR: The ¹³C NMR spectrum is expected to display four distinct resonances corresponding to the four carbon atoms of the butane backbone. The chemical shifts of these carbons will be significantly influenced by the attached halogens (F, Cl, Br). Electronegative fluorine atoms cause a substantial downfield shift (deshielding) of the carbon atoms they are attached to. The presence of bromine and chlorine will also influence the chemical shifts, though typically less dramatically than fluorine. Carbons bonded to bromine often exhibit a "heavy atom effect," which can lead to broader signals and shifts that are not always predictable by simple electronegativity arguments.

Furthermore, the ¹³C signals are expected to be split into complex multiplets due to coupling with adjacent ¹⁹F nuclei (¹JCF, ²JCF, ³JCF). The magnitude of these coupling constants provides valuable information about the connectivity of the molecule. For instance, one-bond carbon-fluorine couplings (¹JCF) are typically large (200-300 Hz), while two- and three-bond couplings are smaller.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to be the most informative. With a 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments. The spectrum would likely show six distinct signals, one for each fluorine atom, unless there is accidental chemical shift equivalence. These signals would be shifted over a wide range, and their positions would be characteristic of the local electronic environment. The chemical shifts are influenced by the nature of the other halogens on the same and adjacent carbon atoms.

Extensive spin-spin coupling between the different fluorine nuclei (²JFF, ³JFF, and potentially longer-range ⁴JFF) would result in a highly complex, coupled spin system. The analysis of these coupling patterns is crucial for determining the relative positions of the fluorine atoms.

Predicted NMR Data (Illustrative)

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | N/A | No signals expected |

| ¹³C | 100 - 130 | Multiplets (due to C-F coupling) |

| ¹⁹F | -70 to -200 (relative to CFCl₃) | Complex multiplets (due to F-F coupling) |

2D NMR Techniques for Structural Elucidation

Given the expected complexity of the 1D NMR spectra, 2D NMR techniques would be indispensable for the complete structural assignment of 1,3-Dibromo-1,4-dichlorohexafluorobutane.

COSY (Correlation Spectroscopy): While not directly applicable for ¹H-¹H correlations in this perhalogenated compound, a ¹⁹F-¹⁹F COSY experiment would be crucial. It would reveal correlations between fluorine nuclei that are coupled to each other, typically over two or three bonds. This would allow for the tracing of the fluorine connectivity along the carbon backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC experiment correlated the ¹³C and ¹⁹F nuclei that are directly bonded (one-bond C-F correlation). This would definitively assign which fluorine atoms are attached to which carbon atoms.

Vibrational Spectroscopy Studies (IR and Raman)

Analysis of Characteristic Stretching and Bending Modes

The primary vibrational modes of interest would be the stretching and bending of the C-F, C-Cl, and C-Br bonds.

C-F Stretching: Carbon-fluorine bonds are strong and highly polar, giving rise to intense absorption bands in the IR spectrum. These stretches typically appear in the region of 1000-1400 cm⁻¹. The exact frequencies would be influenced by the presence of other halogens on the same carbon atom.

C-Cl Stretching: Carbon-chlorine stretching vibrations are found at lower frequencies than C-F stretches, generally in the 600-800 cm⁻¹ range. These bands are also typically strong in the IR spectrum.

C-Br Stretching: Carbon-bromine stretches occur at even lower frequencies, usually between 500 and 600 cm⁻¹.

Bending Modes: A variety of bending and deformation modes (e.g., C-C-F, F-C-F, C-C-Cl) would be present at lower wavenumbers, contributing to a complex fingerprint region in the IR and Raman spectra.

Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-F Stretch | 1000 - 1400 | Strong | Weak to Medium |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

| C-Br Stretch | 500 - 600 | Medium | Strong |

| C-C Stretch | 900 - 1200 | Weak | Medium |

| Halogen-C-Halogen Bends | < 500 | Medium | Medium |

Correlation of Vibrational Spectra with Molecular Conformation

Due to the presence of multiple chiral centers, 1,3-Dibromo-1,4-dichlorohexafluorobutane can exist as several diastereomers. Furthermore, rotation around the C-C single bonds can lead to different conformational isomers (rotamers). Both IR and Raman spectroscopy can be sensitive to these conformational changes. Different rotamers may exhibit slightly different vibrational frequencies or intensities for certain modes, leading to the appearance of additional bands or shoulders in the spectra, particularly at low temperatures where individual conformers might be "frozen out." A detailed analysis of the vibrational spectra, often aided by computational modeling, could potentially provide insights into the preferred conformation of the molecule in different states (gas, liquid, or solid).

Mass Spectrometry in the Characterization of 1,3-Dibromo-1,4-dichlorohexafluorobutane

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For 1,3-Dibromo-1,4-dichlorohexafluorobutane, the mass spectrum would exhibit several characteristic features:

Molecular Ion Peak (M⁺): The molecular ion peak would be expected, but it might be of low abundance due to the facile fragmentation of polyhalogenated alkanes. A key feature would be the complex isotopic pattern of the molecular ion. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, and chlorine has two isotopes (³⁵Cl and ³⁷Cl) in approximately a 3:1 ratio. The presence of two bromine and two chlorine atoms would lead to a characteristic cluster of peaks for the molecular ion, which would be a definitive indicator of the elemental composition.

Fragmentation Patterns: The fragmentation of the molecular ion would likely proceed through the cleavage of carbon-carbon and carbon-halogen bonds. Common fragmentation pathways for halogenated alkanes include:

Loss of a Halogen Atom: The easiest bonds to break are often the C-Br and C-Cl bonds, leading to fragment ions corresponding to [M-Br]⁺ and [M-Cl]⁺. The loss of a bromine atom would result in a significant mass loss of 79 or 81 amu.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a halogen-bearing carbon is a common fragmentation pathway, as it can lead to the formation of a stable carbocation.

Loss of Halogen Halides: Rearrangement reactions followed by the elimination of small neutral molecules like HCl or HBr are possible if any hydrogen atoms are present, though unlikely in this perhalogenated structure. Elimination of FCl or FBr is also a possibility.

The analysis of the isotopic patterns of the fragment ions would be crucial in determining their elemental composition and thus in reconstructing the fragmentation pathways and confirming the structure of the original molecule.

Despite a comprehensive search for scientific literature, no specific experimental data for 1,3-Dibromo-1,4-dichlorohexafluorobutane concerning high-resolution mass spectrometry or X-ray crystallography could be located. This suggests that detailed public-domain research on the advanced spectroscopic and crystallographic characterization of this particular compound is not available.

Consequently, it is not possible to provide the requested detailed research findings, data tables, and analyses for the following sections:

X-ray Crystallography of 1,3-Dibromo-1,4-dichlorohexafluorobutane

Intermolecular Interactions in Crystalline Phases

Without experimental data from high-resolution mass spectrometry, the precise elemental composition cannot be confirmed, and without mass spectrometry fragmentation data, a detailed analysis of its structural components under mass spectrometric conditions cannot be performed. Similarly, in the absence of X-ray crystallography studies, information regarding its solid-state molecular structure and intermolecular interactions in a crystalline phase remains undetermined.

Therefore, the article focusing on the chemical compound “1,3-Dibromo-1,4-dichlorohexafluorobutane” with the specified outline cannot be generated with scientifically accurate and verifiable information.

Computational and Theoretical Studies of 1,3 Dibromo 1,4 Dichlorohexafluorobutane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can elucidate electronic structure, molecular geometry, and other key characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com This method is particularly well-suited for determining the electronic structure and equilibrium geometry of molecules like 1,3-Dibromo-1,4-dichlorohexafluorobutane.

DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. For 1,3-Dibromo-1,4-dichlorohexafluorobutane, this would reveal crucial information about bond lengths, bond angles, and dihedral angles, highlighting the influence of the bulky and electronegative halogen atoms.

Furthermore, DFT provides a detailed picture of the electronic structure. Key parameters that would be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map could also be generated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to nucleophilic or electrophilic attack.

Illustrative DFT-Calculated Properties for 1,3-Dibromo-1,4-dichlorohexafluorobutane

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, a target for incoming electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests high kinetic stability. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties.

For 1,3-Dibromo-1,4-dichlorohexafluorobutane, ab initio calculations would be valuable for refining the energetic and geometric parameters obtained from DFT. They are particularly useful for benchmarking the results from less computationally expensive methods and for calculating properties where electron correlation effects are significant. High-accuracy predictions of thermochemical data, such as the enthalpy of formation, would also be a key application of these methods.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and the influence of the surrounding environment.

Conformational Analysis and Flexibility

Due to the presence of single bonds in its carbon backbone, 1,3-Dibromo-1,4-dichlorohexafluorobutane is expected to exhibit significant conformational flexibility. The rotation around these bonds will lead to various spatial arrangements of the atoms, known as conformers, each with a different energy.

MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe transitions between different conformations and to determine their relative populations at a given temperature. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. The steric hindrance and electrostatic interactions between the large halogen atoms will play a significant role in dictating the preferred conformations.

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are an excellent tool for investigating these solvation effects. By placing the 1,3-Dibromo-1,4-dichlorohexafluorobutane molecule in a simulation box filled with a chosen solvent (e.g., water, methanol (B129727), or a non-polar solvent like hexane), it is possible to study the solute-solvent interactions.

These simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Solvation studies are also critical for predicting properties such as solubility and the partitioning of the molecule between different phases.

Reaction Pathway and Mechanism Prediction

Computational chemistry can be employed to predict the likely reaction pathways and mechanisms for a given chemical transformation. For 1,3-Dibromo-1,4-dichlorohexafluorobutane, this could involve studying its decomposition pathways or its reactions with other chemical species.

By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its rate. These calculations can help to elucidate the step-by-step mechanism of a reaction, providing a level of detail that is often difficult to obtain through experimental methods alone. For example, theoretical studies could predict whether a reaction proceeds through a concerted mechanism or a multi-step pathway involving intermediates.

Transition State Identification and Activation Energies

The study of a chemical reaction's mechanism hinges on the identification of its transition state—the highest energy point along the reaction coordinate. For reactions involving 1,3-Dibromo-1,4-dichlorohexafluorobutane, such as dehalogenation or substitution reactions, computational methods like Density Functional Theory (DFT) and ab initio calculations would be employed to locate these transient structures.

The process would involve mapping the potential energy surface of the reacting system. By identifying the saddle points on this surface, which correspond to the transition states, the minimum energy path connecting reactants to products can be determined. Once the geometry of the transition state is optimized, its vibrational frequencies are calculated. A key indicator of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactants. This value is a critical parameter for predicting the rate of a reaction. Highly accurate methods, such as coupled-cluster theory, can be used to refine these energy calculations. nih.gov

Table 1: Hypothetical Activation Energies for Unimolecular Decomposition of 1,3-Dibromo-1,4-dichlorohexafluorobutane

| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |

| C-Br Bond Cleavage | DFT (B3LYP/6-311+G(d,p)) | Data not available |

| C-Cl Bond Cleavage | DFT (B3LYP/6-311+G(d,p)) | Data not available |

| C-C Bond Cleavage | DFT (B3LYP/6-311+G(d,p)) | Data not available |

Note: This table is illustrative of the data that would be generated from such a study. Specific values for 1,3-Dibromo-1,4-dichlorohexafluorobutane are not currently published.

Thermodynamic and Kinetic Analysis of Reactions

A thorough computational analysis would also delve into the thermodynamic and kinetic aspects of reactions involving 1,3-Dibromo-1,4-dichlorohexafluorobutane. Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the computed vibrational frequencies and electronic energies of the reactants, products, and transition states.

These thermodynamic values determine the spontaneity and equilibrium position of a reaction. For instance, a negative ΔG indicates a spontaneous process. Kinetic analysis, on the other hand, focuses on the reaction rate. Transition state theory is the cornerstone of these calculations, allowing for the determination of the rate constant (k) from the activation energy.

Theoretical Spectroscopic Property Predictions

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which is crucial for their identification and characterization.

Simulated NMR and IR Spectra for Validation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques. Theoretical calculations can simulate these spectra with a high degree of accuracy, aiding in the interpretation of experimental data.

To simulate an NMR spectrum, the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁹F) are calculated. nih.govresearchgate.net From these, the chemical shifts can be predicted. nih.gov Similarly, spin-spin coupling constants can be computed to provide a complete, theoretical NMR spectrum. nih.gov

For IR spectroscopy, the simulation involves calculating the vibrational frequencies and their corresponding intensities. nih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. chemrxiv.org The resulting theoretical spectrum, often a stick diagram of frequencies versus intensities, can be convoluted with a lineshape function (e.g., Gaussian or Lorentzian) to produce a spectrum that closely resembles an experimental one. researchgate.netyoutube.com These simulated spectra are invaluable for confirming the structure of a newly synthesized compound or for identifying unknown species in a mixture. nih.govkhanacademy.org

Table 2: Predicted Spectroscopic Data for 1,3-Dibromo-1,4-dichlorohexafluorobutane

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| ¹³C NMR | Chemical Shifts (ppm) | Data not available |

| ¹⁹F NMR | Chemical Shifts (ppm) | Data not available |

| IR Spectroscopy | Major Vibrational Frequencies (cm⁻¹) | Data not available |

Note: This table illustrates the type of data that would be generated. Specific predicted values for 1,3-Dibromo-1,4-dichlorohexafluorobutane require dedicated computational studies.

Computational Elucidation of Chiroptical Properties

Due to the presence of stereocenters, 1,3-Dibromo-1,4-dichlorohexafluorobutane can exist as multiple stereoisomers. Chiroptical properties, such as optical rotation and circular dichroism, are unique to chiral molecules and can be predicted using computational methods.

These calculations involve determining the interaction of the molecule with polarized light. nih.gov Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic transitions that give rise to circular dichroism spectra. nih.gov The specific rotation of a molecule can also be computed, providing a theoretical value that can be compared with experimental measurements to determine the absolute configuration of a chiral compound. nih.gov For complex molecules with multiple conformers, it is essential to perform a conformational analysis and calculate the chiroptical properties as a Boltzmann-weighted average over the different low-energy conformations. nih.gov

Reaction Mechanisms and Chemical Transformations of 1,3 Dibromo 1,4 Dichlorohexafluorobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations wherein a nucleophile replaces a leaving group on a substrate. In the case of 1,3-Dibromo-1,4-dichlorohexafluorobutane, the carbon-halogen bonds are the primary sites for such reactions. The presence of multiple, different halogen atoms (bromine, chlorine, and fluorine) on the butane (B89635) chain introduces a competitive landscape for substitution, with reactivity being heavily influenced by bond strengths and the electronic effects of the surrounding atoms.

Reactivity at Bromine-Substituted Carbons

The carbon-bromine (C-Br) bonds in 1,3-Dibromo-1,4-dichlorohexafluorobutane are expected to be the most susceptible to nucleophilic attack. This is primarily due to bromine being a better leaving group than chlorine, a consequence of the weaker C-Br bond compared to the carbon-chlorine (C-Cl) bond and the greater stability of the bromide anion (Br⁻) versus the chloride anion (Cl⁻). The substitution would likely proceed via an Sₙ2 mechanism, especially with strong nucleophiles, leading to the displacement of a bromide ion.

Reactivity at Chlorine-Substituted Carbons

While the C-Cl bonds are stronger than the C-Br bonds, making chlorine a less ideal leaving group, nucleophilic substitution at the chlorine-substituted carbons is still a possibility, particularly under more forcing reaction conditions or with highly reactive nucleophiles. The reactivity at these sites would be comparatively lower than at the bromine-substituted carbons.

Elimination Reactions

Elimination reactions, which involve the removal of two substituents from adjacent carbon atoms to form a double bond, are another important reaction pathway for halogenated alkanes. For 1,3-Dibromo-1,4-dichlorohexafluorobutane, these reactions would typically involve the removal of a hydrogen halide (HBr or HCl).

Dehydrobromination Pathways

Dehydrobromination, the elimination of HBr, is generally a more facile process than dehydrochlorination due to the better leaving group ability of bromine. In the presence of a strong, non-nucleophilic base, 1,3-Dibromo-1,4-dichlorohexafluorobutane is expected to undergo elimination to yield a fluorinated and chlorinated alkene. The regioselectivity of this reaction would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene, although the steric environment around the abstractable protons could also influence the product distribution. For instance, the reaction of the related compound 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) leads to dehydrobromination. beilstein-journals.org

Dehydrochlorination Pathways

Dehydrochlorination, the elimination of HCl, is also a potential reaction pathway, though it would likely require more stringent conditions (e.g., higher temperatures or stronger bases) compared to dehydrobromination. The principles governing the regioselectivity of dehydrochlorination would be similar to those for dehydrobromination, with both electronic and steric factors playing a crucial role in determining the final product mixture.

No Information Found for 1,3-Dibromo-1,4-dichlorohexafluorobutane

Extensive searches for scientific literature concerning the chemical compound 1,3-Dibromo-1,4-dichlorohexafluorobutane have yielded no specific information regarding its reaction mechanisms, radical reactions, or reductive dehalogenation processes.

Reductive Dehalogenation Processes

Chemical Reduction Methods

The search results consistently provided information on related but structurally different compounds, such as other halogenated butanes or propanes. This lack of available data prevents the creation of a scientifically accurate and detailed article on the specified chemical transformations of 1,3-Dibromo-1,4-dichlorohexafluorobutane.

Therefore, it is not possible to fulfill the request as the required information for the specified outline is not present in the public scientific domain.

Derivative Chemistry and Synthetic Applications of 1,3 Dibromo 1,4 Dichlorohexafluorobutane

Synthesis of Novel Polyfunctionalized Hexafluorobutane Derivatives

There is no specific information available in the scientific literature regarding the synthesis of novel polyfunctionalized hexafluorobutane derivatives starting from 1,3-Dibromo-1,4-dichlorohexafluorobutane.

Introduction of Oxygen-Containing Functionalities

No research has been found detailing the introduction of oxygen-containing functionalities onto the 1,3-Dibromo-1,4-dichlorohexafluorobutane scaffold.

Introduction of Nitrogen-Containing Functionalities

There are no available studies on the synthesis of nitrogen-containing derivatives from 1,3-Dibromo-1,4-dichlorohexafluorobutane.

Building Block Potential in Organic Synthesis

Due to the lack of primary research, the potential of 1,3-Dibromo-1,4-dichlorohexafluorobutane as a building block in organic synthesis has not been documented.

Cross-Coupling Reactions with 1,3-Dibromo-1,4-dichlorohexafluorobutane

There are no published examples of cross-coupling reactions involving 1,3-Dibromo-1,4-dichlorohexafluorobutane.

Cycloaddition Reactions Incorporating Perfluorinated Fragments

No information is available on the use of 1,3-Dibromo-1,4-dichlorohexafluorobutane or its derivatives in cycloaddition reactions.

Preparation of Advanced Material Precursors

The strategic placement of bromine and chlorine atoms on the hexafluorobutane chain allows for selective chemical transformations. Generally, the carbon-bromine bond is more labile than the carbon-chlorine bond, which in turn is more reactive than the carbon-fluorine bond. This hierarchy of bond strengths enables chemists to target specific sites for reaction, leading to a range of tailored molecules.

Monomer Synthesis for Fluoropolymer Development

The synthesis of fluorinated monomers is a critical step in the production of high-performance fluoropolymers, which are valued for their exceptional chemical resistance, thermal stability, and low surface energy. 1,3-Dibromo-1,4-dichlorohexafluorobutane could serve as a precursor to various monomers through dehalogenation and subsequent functionalization reactions.

One potential pathway involves the selective removal of bromine atoms to generate a double bond, a key feature of vinyl monomers used in polymerization. This process, known as dehydrobromination or reductive debromination, could theoretically lead to the formation of dichlorotetrafluorobutadiene isomers.

Table 1: Potential Monomers Derived from 1,3-Dibromo-1,4-dichlorohexafluorobutane

| Potential Monomer Name | Potential Synthetic Route | Potential Polymer Application |

| Dichlorohexafluorobutene Isomers | Dehydrobromination | Specialty Fluoroelastomers |

| Dichlorotetrafluorobutadiene Isomers | Reductive Dehalogenation | High-Performance Thermoplastics |

| Functionalized Fluoro-olefins | Grignard formation followed by reaction with electrophiles | Functional Fluoropolymers with tailored properties |

These diene monomers could then be polymerized or copolymerized with other fluorinated or non-fluorinated olefins to create a new family of fluoropolymers with unique properties imparted by the perfluorinated backbone. The presence of chlorine atoms on the resulting polymer chain could also offer sites for cross-linking or further post-polymerization modification.

Intermediates for Specialty Chemicals with Perfluorinated Moieties

Beyond polymer science, 1,3-Dibromo-1,4-dichlorohexafluorobutane has the potential to be a valuable intermediate in the synthesis of specialty chemicals where the incorporation of a perfluorinated segment is desirable. Such moieties can dramatically alter the physical and chemical properties of a molecule, enhancing its thermal stability, lipophobicity, and biological activity.

The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce various functional groups sequentially. For example, the bromine atoms could be selectively displaced by nucleophiles or used to form organometallic reagents, such as Grignard or organolithium species. These intermediates can then react with a wide range of electrophiles to introduce functionalities like hydroxyl, carboxyl, or amino groups.

Table 2: Potential Intermediates and their Synthetic Utility

| Intermediate Class | Synthetic Transformation | Potential Application Area |

| Monobromo-dichloro-perfluorobutanes | Selective reduction or Grignard formation | Building blocks for pharmaceuticals and agrochemicals |

| Dichloro-perfluorobutyl Grignard Reagents | Reaction with aldehydes, ketones, or esters | Synthesis of fluorinated alcohols and ketones |

| Perfluorinated Diols and Dicarboxylic Acids | Hydrolysis of corresponding dihalides | Precursors for specialty polyesters and polyamides |

The resulting functionalized perfluorinated compounds can serve as key building blocks in the synthesis of a diverse array of specialty chemicals, including surfactants, lubricants, and advanced materials for electronics and coatings.

Advanced Applications of 1,3 Dibromo 1,4 Dichlorohexafluorobutane in Materials Science

Integration into Polymer Architectures

The difunctional nature of 1,3-Dibromo-1,4-dichlorohexafluorobutane, with its two bromine atoms, theoretically allows it to act as a building block or an initiator in polymer synthesis. This could lead to the creation of polymers with tailored properties, particularly those leveraging the effects of fluorination.

Telechelic Oligomers and Polymers

Telechelic polymers are macromolecules that have reactive functional groups at their chain ends. These end-groups allow them to be used as prepolymers in the synthesis of block copolymers, chain-extended polymers, and cross-linked networks. In principle, 1,3-Dibromo-1,4-dichlorohexafluorobutane could be used to synthesize α,ω-dihalogenated perfluorinated oligomers. These oligomers could then serve as precursors to telechelic polymers with other functional end-groups. However, no specific studies detailing the synthesis or characterization of telechelic oligomers derived from this specific compound have been identified.

Block Copolymers with Perfluorinated Segments

Block copolymers are comprised of two or more distinct polymer chains linked together. The incorporation of perfluorinated segments can lead to materials with unique self-assembly behaviors and surface properties. The bromine atoms in 1,3-Dibromo-1,4-dichlorohexafluorobutane could potentially be used to initiate the polymerization of other monomers, leading to the formation of block copolymers containing a central perfluorinated block. This would be a valuable method for creating novel fluorinated materials. Regrettably, there is a lack of published research demonstrating the use of 1,3-Dibromo-1,4-dichlorohexafluorobutane as an initiator or a segment in the synthesis of block copolymers.

Surface Modification and Coating Technologies

The anticipated low surface energy of fluorinated compounds makes them excellent candidates for creating repellent surfaces. The reactive sites on 1,3-Dibromo-1,4-dichlorohexafluorobutane could facilitate its attachment to various substrates, thereby modifying their surface properties.

Functionalization of Material Surfaces

By reacting the bromine or chlorine atoms with surface-bound functional groups, it is theoretically possible to chemically graft a layer of 1,3-Dibromo-1,4-dichlorohexafluorobutane onto a material's surface. This would create a surface with a high fluorine content, which is expected to exhibit low adhesion and friction. Despite the potential of this approach, specific examples or detailed studies of surface functionalization using this compound are not available in the scientific literature.

Development of Hydrophobic/Oleophobic Coatings

Coatings that repel both water (hydrophobic) and oils (oleophobic) are in high demand for a variety of applications, from self-cleaning surfaces to anti-fouling coatings. The perfluorinated structure of 1,3-Dibromo-1,4-dichlorohexafluorobutane suggests its potential as a component in such coatings. However, no research articles or patents could be found that describe the formulation or performance of hydrophobic or oleophobic coatings based on this specific compound.

Applications in Advanced Fluids and Solvents

Fluorinated fluids are known for their high thermal stability, chemical inertness, and unique solvent properties. These characteristics make them suitable for use as heat transfer fluids, lubricants, and solvents in specialized applications. While the physical properties of 1,3-Dibromo-1,4-dichlorohexafluorobutane might make it a candidate for such applications, there is no available data or research to support its use as an advanced fluid or solvent.

Design of Specialty Solvents for Specific Chemical Processes

1,3-Dibromo-1,4-dichlorohexafluorobutane is recognized for its utility as a building block in the synthesis of more complex molecules. guidechem.com Its chemical structure, featuring bromine, chlorine, and fluorine atoms, provides multiple reactive sites, making it a valuable precursor in the pharmaceutical, agrochemical, and broader chemical industries. guidechem.com The presence of multiple halogen atoms influences the compound's polarity and potential as a solvent. pressbooks.pub

Halogenated hydrocarbons, in general, have been widely used as solvents in various industrial and laboratory settings. libretexts.org The specific arrangement of atoms in 1,3-Dibromo-1,4-dichlorohexafluorobutane suggests it could be explored for applications requiring non-polar solvents with specific solubility characteristics. However, detailed research findings on its direct application as a specialty solvent for specific chemical processes are not extensively documented in publicly available literature. The compound is primarily supplied for research and development purposes, indicating its role is more established as a reactant than as a solvent. synquestlabs.comindofinechemical.com

Further research would be necessary to fully characterize its solvating properties and to identify niche applications where its unique combination of halogens could offer advantages over existing solvents.

Development of Perfluorinated Heat Transfer Fluids

Perfluorinated compounds (PFCs) are often utilized as heat transfer fluids due to their high thermal stability and dielectric properties. settalagas.it While 1,3-Dibromo-1,4-dichlorohexafluorobutane is a fluorinated compound, its suitability as a primary component in heat transfer fluids has not been a significant focus of published research. The general class of halogenated hydrocarbons has been used in cooling applications, but concerns over environmental impact and toxicity have led to a reduction in their use in some areas. libretexts.orgsettalagas.it

Future investigations could explore the thermal properties of 1,3-Dibromo-1,4-dichlorohexafluorobutane to determine its potential in this advanced application, though it is currently positioned more as a chemical intermediate. guidechem.comchemicalbook.com

Environmental Fate and Degradation Pathways of 1,3 Dibromo 1,4 Dichlorohexafluorobutane

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 1,3-Dibromo-1,4-dichlorohexafluorobutane is subject to degradation mechanisms that determine its atmospheric lifetime and potential for long-range transport. The primary pathways for its removal from the atmosphere are expected to be photolytic degradation and reaction with atmospheric radicals.

Direct photolysis, the process of chemical breakdown by direct absorption of light, is a potential degradation pathway for halogenated compounds in the atmosphere. nih.gov The effectiveness of this process is dependent on the compound's ability to absorb ultraviolet (UV) radiation present in the troposphere and stratosphere. For many polyhalogenated alkanes, the carbon-halogen bonds, particularly carbon-bromine and carbon-chlorine bonds, can be susceptible to cleavage by UV radiation.

The dominant degradation pathway for many organic compounds in the troposphere is reaction with photochemically generated hydroxyl (OH) radicals. nasa.govacs.org The rate of this reaction is a critical factor in determining the atmospheric lifetime of a compound. nih.govchartsbin.com For halogenated alkanes, the presence of carbon-hydrogen bonds is typically the primary site of attack by OH radicals. However, the structure of 1,3-Dibromo-1,4-dichlorohexafluorobutane suggests a fully halogenated carbon backbone, which would significantly reduce its reactivity towards OH radicals.

In the absence of C-H bonds, the atmospheric lifetime of such compounds is expected to be considerably longer than that of their hydrogen-containing counterparts. nih.gov The reaction rates of OH radicals with fully halogenated alkanes are generally very slow, leading to atmospheric lifetimes that can range from years to millennia for some perfluorinated compounds. nih.govtheguardian.com Consequently, 1,3-Dibromo-1,4-dichlorohexafluorobutane is likely to be persistent in the atmosphere, allowing for long-range transport far from its original sources.

Table 1: Estimated Atmospheric Lifetimes of Various Halogenated Compounds

| Compound Class | Example Compound | Typical Atmospheric Lifetime | Primary Degradation Pathway |

|---|---|---|---|

| Hydrofluorocarbons (HFCs) | CHF3 | 270 years | Reaction with OH radicals |

| Perfluorocarbons (PFCs) | CF4 | > 50,000 years | Photolysis in the upper atmosphere |

| Chlorofluorocarbons (CFCs) | CCl2F2 | 102 years | Photolysis in the stratosphere |

| Brominated Compounds | CH3Br | ~0.8 years | Reaction with OH radicals |

Aqueous Phase Transformation Processes

In aquatic environments, the fate of 1,3-Dibromo-1,4-dichlorohexafluorobutane is determined by its water solubility and its susceptibility to transformation processes such as hydrolysis and biodegradation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenoalkanes, hydrolysis involves the substitution of a halogen atom with a hydroxyl group, leading to the formation of an alcohol. perlego.comyoutube.com The rate of hydrolysis is dependent on several factors, including the type of halogen, the structure of the carbon skeleton, temperature, and pH.

The reactivity of carbon-halogen bonds towards hydrolysis generally follows the order C-I > C-Br > C-Cl > C-F, with the carbon-iodine bond being the weakest and most susceptible to cleavage, and the carbon-fluorine bond being the strongest and most resistant. savemyexams.com Therefore, it is expected that the bromine atoms in 1,3-Dibromo-1,4-dichlorohexafluorobutane would be more susceptible to hydrolysis than the chlorine and fluorine atoms. The reaction would likely proceed via a nucleophilic substitution mechanism. youtube.com The rate of hydrolysis for polyhalogenated compounds can be slow under typical environmental conditions. libretexts.org

Table 2: Relative Rates of Hydrolysis for Different Carbon-Halogen Bonds

| Carbon-Halogen Bond | Bond Enthalpy (kJ/mol) | Relative Rate of Hydrolysis |

|---|---|---|

| C-F | 485 | Very Slow |

| C-Cl | 340 | Slow |

| C-Br | 280 | Moderate |

| C-I | 210 | Fast |

The biodegradation of highly halogenated compounds, particularly those containing fluorine, is generally considered to be a very slow process. nih.govnih.gov The high strength of the carbon-fluorine bond and the high electronegativity of fluorine make such compounds resistant to microbial attack. researchgate.netmdpi.com While some microorganisms are capable of degrading chlorinated and brominated compounds, the presence of extensive fluorination in 1,3-Dibromo-1,4-dichlorohexafluorobutane likely renders it highly recalcitrant to biodegradation. researchgate.net

For some halogenated compounds, monooxygenase enzymes can initiate biodegradation by incorporating an oxygen atom into the molecule, making it more susceptible to further breakdown. However, the efficiency of these enzymes is often lower for highly halogenated substrates. researchgate.net The initial steps in the biodegradation of similar compounds can involve dehalogenation reactions, where halogen atoms are enzymatically removed. nih.govbgu.ac.il Given the structure of 1,3-Dibromo-1,4-dichlorohexafluorobutane, any potential biodegradation would likely be a slow, co-metabolic process, rather than a primary source of carbon and energy for microorganisms.

Sorption and Transport in Environmental Compartments

The transport and distribution of 1,3-Dibromo-1,4-dichlorohexafluorobutane in the environment are heavily influenced by its sorption behavior. Sorption to soil and sediment particles can reduce its mobility in water and its bioavailability for degradation. The primary factor influencing the sorption of nonpolar organic compounds like halogenated hydrocarbons is the organic carbon content of the soil or sediment. osti.govmdpi.com

Compounds with high hydrophobicity tend to partition strongly to organic matter, leading to higher sorption coefficients (Koc). documentsdelivered.comacs.org While specific data for 1,3-Dibromo-1,4-dichlorohexafluorobutane is unavailable, its halogenated nature suggests it is likely to be hydrophobic and thus exhibit a tendency to sorb to organic-rich matrices. This sorption can lead to its accumulation in soils and sediments, where it may persist for long periods due to reduced availability for degradation processes. nih.gov The transport of this compound in the subsurface would likely be retarded in aquifers with significant organic carbon content.

Adsorption to Soils and Sediments

The adsorption of 1,3-Dibromo-1,4-dichlorohexafluorobutane to soils and sediments is expected to be a significant process governing its environmental distribution. For hydrophobic organic compounds, sorption is a major mechanism that impacts their movement and fate in the subsurface environment. uw.edu.plnih.gov The extent of adsorption is largely influenced by the compound's hydrophobicity and the organic carbon content of the soil or sediment. uw.edu.plmdpi.comnih.gov

Given its structure, 1,3-Dibromo-1,4-dichlorohexafluorobutane is anticipated to be a hydrophobic compound with low water solubility. A structurally similar compound, 1,4-Dibromo-2,3-dichlorohexafluorobutane, has a high calculated octanol-water partition coefficient (XLogP3) of 5.1, indicating a strong tendency to partition into organic phases rather than water. nih.gov This suggests that 1,3-Dibromo-1,4-dichlorohexafluorobutane will readily adsorb to organic matter in soils and sediments. uw.edu.plmdpi.com The primary adsorption mechanism for such non-ionic, hydrophobic compounds is partitioning into the soil organic matter. mdpi.comnih.gov

The strength of adsorption can be estimated using the organic carbon-normalized sorption coefficient (Koc). Due to the lack of experimental data for 1,3-Dibromo-1,4-dichlorohexafluorobutane, its Koc value can be predicted using its estimated octanol-water partition coefficient (Kow). Generally, a higher Kow value correlates with a higher Koc, indicating stronger adsorption to soil and sediment.

Table 1: Estimated Soil and Sediment Adsorption Properties of 1,3-Dibromo-1,4-dichlorohexafluorobutane

| Property | Estimated Value/Behavior | Significance in Adsorption |

| Octanol-Water Partition Coefficient (log Kow) | High (estimated > 4) | Indicates strong hydrophobicity and tendency to partition to organic matter. |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | High (estimated in the range of 1,000 - 10,000 L/kg) | Suggests strong binding to soil and sediment organic carbon, limiting mobility. |

| Adsorption Mechanism | Primarily partitioning into soil organic matter | Dominant process for non-ionic, hydrophobic compounds. |

| Factors Influencing Adsorption | Soil organic carbon content, particle size distribution | Higher organic carbon and clay content lead to increased adsorption. |

Mobility in Groundwater Systems

The mobility of 1,3-Dibromo-1,4-dichlorohexafluorobutane in groundwater systems is expected to be low due to its anticipated properties. As a dense, hydrophobic compound, it is likely to behave as a Dense Non-Aqueous Phase Liquid (DNAPL) if released into the environment in sufficient quantities. bgs.ac.ukepa.gov DNAPLs are denser than water and have low water solubility, causing them to sink through the soil and aquifer until they reach an impermeable layer. bgs.ac.ukclu-in.org

Once in the subsurface, the compound would likely exist as a separate phase, slowly dissolving into the groundwater over long periods. bgs.ac.ukspringernature.com This slow dissolution would act as a long-term source of groundwater contamination. epa.gov The movement of the dissolved phase would be governed by advection and dispersion, but its migration would be significantly retarded by adsorption to the aquifer matrix, as discussed in the previous section. bgs.ac.uk

The high molecular weight (392.74 g/mol for a similar isomer) and density of such compounds mean that upon release, they will tend to move vertically downwards through the vadose zone and into the saturated zone. nih.govclu-in.org The transport of the free-phase DNAPL is complex and follows preferential pathways, potentially leading to the formation of pools on less permeable layers. springernature.com

Table 2: Factors Influencing the Mobility of 1,3-Dibromo-1,4-dichlorohexafluorobutane in Groundwater

| Factor | Influence on Mobility |

| High Density | Likely to sink below the water table as a DNAPL, leading to contamination of deeper parts of the aquifer. bgs.ac.uk |

| Low Water Solubility | Limits the concentration in the dissolved phase, but provides a long-term source of contamination. clu-in.org |

| Strong Adsorption (High Koc) | Significantly retards the movement of the dissolved plume, leading to slow migration from the source zone. |

| Persistence | Resistance to degradation means that the compound can persist in the subsurface for extended periods, posing a long-term threat to groundwater quality. researchgate.net |

| Aquifer Characteristics | Heterogeneities in the aquifer material (e.g., sand lenses, clay layers) will control the movement of the DNAPL phase. springernature.com |

Environmental Modeling and Predictive Tools

In the absence of experimental data, environmental models and predictive tools are essential for assessing the potential environmental fate and transport of chemicals like 1,3-Dibromo-1,4-dichlorohexafluorobutane. researchgate.nettuiasi.ro

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that relate the chemical structure of a compound to its physicochemical properties and environmental fate. researchgate.net For halogenated hydrocarbons, QSARs can be used to predict key parameters that govern their environmental behavior, such as the octanol-water partition coefficient (Kow), bioconcentration factor (BCF), and rates of degradation. researchgate.netresearchgate.net

The development of QSAR models for halogenated alkanes has shown that properties like hydrophobicity (log Kow) can be strongly correlated with their toxicological effects and environmental distribution. researchgate.net For 1,3-Dibromo-1,4-dichlorohexafluorobutane, QSARs can provide estimates of its log Kow, which in turn can be used to predict its soil adsorption coefficient (Koc) and bioconcentration potential. nih.gov Various molecular descriptors, such as the number and type of halogen atoms and molecular size, are used in these models to predict the compound's properties. researchgate.net

Table 3: Application of QSAR Models for Predicting Environmental Fate Parameters of 1,3-Dibromo-1,4-dichlorohexafluorobutane

| Parameter | QSAR Model Approach | Importance for Environmental Fate Assessment |

| Octanol-Water Partition Coefficient (log Kow) | Based on molecular fragments, number of halogen and carbon atoms. researchgate.net | Key indicator of hydrophobicity, used to predict soil adsorption and bioaccumulation. |

| Bioconcentration Factor (BCF) | Often correlated with log Kow; models can also include molecular size and shape descriptors. nih.govvegahub.eu | Predicts the potential for the compound to accumulate in aquatic organisms. |

| Degradation Rate Constants | Models may use descriptors related to bond energies and electronic properties to predict susceptibility to hydrolysis or microbial degradation. epa.gov | Helps in estimating the persistence of the compound in different environmental compartments. |

Computational Models for Environmental Transport

Computational models are used to simulate the movement and fate of chemicals in the environment. researchgate.nettuiasi.ro For persistent organic pollutants (POPs) like 1,3-Dibromo-1,4-dichlorohexafluorobutane is presumed to be, multimedia fate and transport models can be employed to understand its distribution between air, water, soil, and biota on a larger scale. researchgate.netacs.orgdefra.gov.uk

These models use the physicochemical properties of the compound (often estimated from QSARs) and environmental parameters to simulate processes such as advection, dispersion, partitioning, and degradation. tuiasi.ro For groundwater contamination scenarios involving DNAPLs, specialized subsurface transport models are used to simulate the complex multiphase flow and dissolution dynamics. epa.gov These models can help in predicting the extent of contamination plumes and assessing the long-term risks to water resources.

Table 4: Types of Computational Models for Environmental Transport of 1,3-Dibromo-1,4-dichlorohexafluorobutane

| Model Type | Application | Key Processes Simulated |

| Multimedia Fate Models (e.g., BETR Global) | Simulating the global or regional distribution of the compound among air, water, soil, and sediment. acs.org | Inter-media transport (e.g., volatilization, deposition), degradation, long-range transport. tuiasi.ro |

| Atmospheric Dispersion Models (e.g., AERMOD, CALPUFF) | Predicting the transport and deposition of the compound if released into the atmosphere. cambridge.org | Advection, dispersion, chemical transformation, wet and dry deposition. |

| Subsurface Transport Models (e.g., MODFLOW, MT3DMS) | Simulating the movement of the dissolved phase in groundwater. | Advection, dispersion, adsorption, degradation. |

| Multiphase Flow Models | Simulating the movement of the DNAPL phase in the subsurface. epa.gov | DNAPL migration, trapping, dissolution. |

Analytical Detection Methodologies for 1,3 Dibromo 1,4 Dichlorohexafluorobutane in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 1,3-Dibromo-1,4-dichlorohexafluorobutane, serving to isolate the target analyte from complex sample mixtures. Both gas and liquid chromatography offer distinct advantages depending on the analytical objectives.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like 1,3-Dibromo-1,4-dichlorohexafluorobutane. The choice of detector is critical for achieving the required sensitivity and selectivity for halogenated compounds.

Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, making it particularly suitable for detecting halogenated molecules. chromatographyonline.com It offers extremely low detection limits, which is advantageous for trace analysis in environmental samples. gcms.cz However, its response can be compound-dependent, and it may be susceptible to interferences from other co-eluting electronegative species. davidsonanalytical.co.uk

Halogen-Specific Detector (XSD™): The XSD is a highly selective detector designed specifically for halogenated compounds. davidsonanalytical.co.uknih.gov In an XSD, the column effluent is combusted, and the resulting halogenated products react with an alkali metal-coated bead, producing a measurable current. davidsonanalytical.co.uk This detector provides very clean chromatograms with a stable baseline, making it excellent for detecting low concentrations of halogenated disinfection by-products and other related compounds. nih.gov Its selectivity for halogens over hydrocarbons is significantly higher than that of an ECD. nih.gov The response of the XSD is generally higher for chlorine than for bromine. nih.gov

Flame Ionization Detector (FID): While the FID is a common and robust detector, it is generally less suitable for the primary detection of highly halogenated compounds like 1,3-Dibromo-1,4-dichlorohexafluorobutane due to its lower response to substituted alkanes compared to hydrocarbons. However, it can be useful in conjunction with other detectors to provide a broader picture of the sample composition. davidsonanalytical.co.uk

Below is an interactive table with typical GC parameters for the analysis of polyhalogenated alkanes, which would be a suitable starting point for method development for 1,3-Dibromo-1,4-dichlorohexafluorobutane.

| Parameter | Setting | Rationale |

| Column | TR-5MS (or similar 5% phenyl-methylpolysiloxane), 15-30 m, 0.25 mm i.d., 0.1-0.25 µm film thickness | Provides good separation for a wide range of semi-volatile halogenated compounds. chromatographyonline.com |

| Injector Temperature | 250-275 °C | Ensures efficient volatilization of the analyte without thermal degradation. researchgate.net |

| Oven Program | Initial temp: 50-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min | A temperature ramp allows for the separation of compounds with a range of boiling points. researchgate.net |

| Carrier Gas | Helium or Nitrogen | Inert gases that facilitate the movement of the analyte through the column. |

| Detector Temperature | ECD: 300-320 °C; XSD: 900-1000 °C (combustion) | Maintained at a higher temperature than the final oven temperature to prevent condensation. |

Liquid Chromatography (LC) for Isomer Separation

For compounds that are thermally labile or for the separation of closely related isomers, liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the preferred method. nih.govresearchgate.net The separation of halogenated isomers can be challenging due to their similar physicochemical properties. nih.govquora.com

The choice of stationary phase is critical for resolving isomers. Columns with unique selectivities, such as those with pentafluorophenyl (PFP) phases, have demonstrated excellent performance in separating halogenated pharmaceuticals and their isomers. nih.govresearchgate.net The mobile phase composition, typically a mixture of water with acetonitrile (B52724) or methanol (B129727) and additives like acids, is optimized to achieve the desired separation. nih.govresearchgate.net

Coupled Spectrometric Methods

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of analytes.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is the gold standard for the analysis of many organic pollutants. chromatographyonline.com It combines the separation power of GC with the identification capabilities of mass spectrometry. For polyhalogenated alkanes, electron ionization (EI) can be used, though it may lead to extensive fragmentation. researchgate.net A significant departure from the additivity rule for relative molar responses has been observed in polyhalogenated alkanes compared to mono-substituted ones. researchgate.net

Electron capture negative ionization (ECNI) is often preferred for halogenated compounds as it can provide higher sensitivity and selectivity. researchgate.net ECNI-MS is particularly effective for the detection of polychlorinated n-alkanes. researchgate.net High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the analyte and to separate it from isobaric interferences. chromatographyonline.com

LC-Mass Spectrometry (LC-MS) for Trace Analysis

LC-MS is a versatile technique for analyzing a wide range of compounds, including those not amenable to GC. For trace analysis of halogenated compounds in aqueous matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is highly effective. nih.gov This technique utilizes electrospray ionization (ESI) in negative mode for the sensitive detection of oxyhalides and other halogenated species. nih.gov The use of tandem mass spectrometry allows for highly selective and sensitive quantification, with method detection limits in the sub-microgram-per-liter range. nih.gov

The following interactive table outlines typical parameters for an LC-MS/MS method for the trace analysis of halogenated compounds in water.

| Parameter | Setting | Rationale |

| Column | Hypersil Gold PFP (or similar), 2.1 x 50 mm, 1.9 µm | PFP phases provide unique selectivity for halogenated isomers. nih.govresearchgate.net |

| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic component of the mobile phase. |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute analytes | A gradient elution is used to separate compounds with varying polarities. |

| Flow Rate | 0.2-0.4 mL/min | Typical flow rate for a 2.1 mm i.d. column. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Effective for generating ions from electronegative halogenated compounds. nih.gov |

| MS/MS Transitions | Precursor ion → Product ion(s) | Specific transitions are monitored for selective and sensitive quantification. |

Advanced Detection Techniques for Halogenated Compounds

For complex matrices containing numerous halogenated compounds, more advanced techniques may be necessary to achieve comprehensive analysis.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional single-column GC. chromatographyonline.com This technique can separate thousands of compounds in a single analysis. When coupled with high-resolution time-of-flight mass spectrometry (HRTofMS), GC×GC-HRTofMS allows for the selective and simultaneous detection and identification of a vast number of organohalogen compounds in environmental samples. nih.govnih.gov Neutral loss scanning with GC×GC tandem mass spectrometry (MS/MS) can be used for the global and selective detection of organochlorines and bromines by monitoring for the characteristic loss of chlorine and bromine atoms. nih.govnih.gov

Another advanced approach involves inductively coupled plasma mass spectrometry (ICP-MS), which can be used for the determination of halogens at low levels. While challenging, methods using triple quadrupole ICP-MS have been developed for the analysis of fluorine, chlorine, bromine, and iodine. thermofisher.com

Electron Capture Detection (ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and robust technique for the analysis of electrophilic compounds, such as halogenated hydrocarbons. The high sensitivity of the ECD to compounds containing halogens makes it an ideal choice for trace-level detection of 1,3-Dibromo-1,4-dichlorohexafluorobutane. gcms.czwikipedia.org

The fundamental principle of ECD involves the use of a radioactive source, typically Nickel-63 (⁶³Ni), which emits beta particles (electrons). These electrons ionize a make-up gas (usually nitrogen or a mixture of argon and methane), creating a stable standing current between two electrodes. wikipedia.org When an electronegative analyte like 1,3-Dibromo-1,4-dichlorohexafluorobutane passes through the detector, it captures some of the free electrons, causing a decrease in the standing current. This reduction in current is proportional to the concentration of the analyte.

For the analysis of 1,3-Dibromo-1,4-dichlorohexafluorobutane, a gas chromatograph would be equipped with a capillary column suitable for the separation of volatile halogenated compounds, such as a DB-5ms or an equivalent 5% phenyl-methylpolysiloxane column. The operational parameters, including the temperature program of the GC oven, the injector temperature, and the detector temperature, must be optimized to achieve good chromatographic separation and peak shape. The detector temperature is typically kept high (e.g., 300-350°C) to minimize contamination from high-boiling sample components. chromatographyonline.com

The sensitivity of the ECD allows for the detection of halogenated compounds at picogram (pg) or even femtogram (fg) levels. wikipedia.org This makes GC-ECD a powerful tool for monitoring trace amounts of 1,3-Dibromo-1,4-dichlorohexafluorobutane in complex matrices such as water, soil, and air. usgs.gov However, it is important to note that the ECD is a non-specific detector, and its response can be influenced by the presence of other co-eluting electrophilic compounds. Therefore, confirmation of the analyte's identity is often necessary, which can be achieved by using a second GC column with a different stationary phase or by employing a mass spectrometric detector.

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Injector Temperature | 250 °C |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Electron Capture Detector | |

| Detector Temperature | 320 °C |

| Make-up Gas | Nitrogen at 30 mL/min |

| Performance | |

| Limit of Detection (LOD) | 0.1 - 5 pg/L |

| Linear Range | 10⁴ |

| Precision (RSD) | < 5% |

High-Resolution Mass Spectrometry in Environmental Samples

High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC-HRMS) offers a significant advantage over other detection methods by providing highly accurate mass measurements. This capability allows for the determination of the elemental composition of an analyte, which is invaluable for the unambiguous identification of 1,3-Dibromo-1,4-dichlorohexafluorobutane in complex environmental matrices. oup.comresearchgate.netnih.gov

In a typical GC-HRMS analysis, the sample is first introduced into the gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the ion source of the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting ions are then accelerated into the mass analyzer, which is capable of distinguishing between ions with very small mass differences. A time-of-flight (TOF) or Orbitrap mass analyzer is often used for this purpose. mdpi.com

The high resolving power of the mass spectrometer (typically >10,000) allows for the measurement of the mass-to-charge ratio (m/z) of an ion with an accuracy in the low parts-per-million (ppm) range. This high mass accuracy makes it possible to determine the elemental formula of a detected compound. For 1,3-Dibromo-1,4-dichlorohexafluorobutane (C₄Br₂Cl₂F₆), the unique combination of bromine and chlorine isotopes results in a characteristic isotopic pattern that can be readily identified by HRMS, further enhancing the confidence in its identification.

The fragmentation of the molecule in the ion source also provides structural information. The analysis of the fragmentation pattern can help to elucidate the structure of the molecule and differentiate it from isomers. The use of HRMS also allows for the retrospective analysis of data for previously unidentified compounds, as the full mass spectra are collected during the analysis. mdpi.com

The sensitivity of modern HRMS instruments is comparable to that of other sensitive detectors like the ECD, with the added benefit of much higher selectivity. This makes GC-HRMS a powerful tool for the targeted and non-targeted screening of 1,3-Dibromo-1,4-dichlorohexafluorobutane and other halogenated compounds in various environmental samples, including water, sediment, and biota. oup.comresearchgate.netnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₄Br₂Cl₂F₆ |

| Calculated Exact Mass (Monoisotopic) | 425.7592 u |

| Measured Exact Mass | 425.7595 u |

| Mass Accuracy | 0.7 ppm |

| Resolving Power | > 10,000 |

| Isotopic Pattern | Characteristic pattern for 2 Br and 2 Cl atoms |

| Key Fragment Ions (Hypothetical) | [C₄BrCl₂F₆]⁺, [C₄Br₂ClF₆]⁺, [CF₂Br]⁺, [CF₂Cl]⁺ |